N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazine ring, a morpholino group, a dimethylamino group, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Trifluoromethyl ketones are valuable synthetic targets and can be used as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazine ring, for example, is a six-membered ring with three nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be quite reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to increase the acidity of adjacent protons .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis of 1,3,5-triazine derivatives, where compounds like 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine were prepared through cyclization processes involving dimethylbiguanide hydrochloride and ethyl chloroacetate. This synthesis pathway is instrumental in creating a range of triazine derivatives by further reactions with morpholine and other agents, leading to new compounds with potential applications in medicinal chemistry and material science (Zhang Li-hu, 2014).
Chemical Modification and Reactivity Studies
Studies have also delved into chemical modifications and reactivity of triazine derivatives. For instance, the reaction mechanisms of 3-(dimethylamino)-2H-azirines with heterocycles have been explored, suggesting the formation of zwitterionic intermediates which can further undergo transformation into various products, providing insights into the versatile reactivity of triazine-based compounds (Simon M. Ametamey & H. Heimgartner, 1990).
Development of Antiproliferative Agents
Further research has led to the design and synthesis of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides, which were evaluated for their antiproliferative activities against various cancer cell lines. This highlights the potential of triazine derivatives in the development of novel anticancer therapies, showcasing their utility in addressing critical health challenges (Xiao-meng Wang et al., 2015).
Exploration of Antimicrobial Properties
Triazine derivatives have also been investigated for their antimicrobial properties. A study synthesized benzenesulfonamides incorporating 1,3,5-triazine motifs, which demonstrated moderate to potent inhibitory effects against various enzymes associated with diseases such as Alzheimer's and Parkinson's, as well as showing antimicrobial activity. This indicates the broad utility of these compounds in both medical and environmental applications (Nabih Lolak et al., 2020).
Material Science Applications
In material science, triazine derivatives have been utilized to synthesize polymers with specific properties, such as water solubility and biological activity. These polymers exhibit potential for antifungal and cytotoxic applications, offering new avenues for the development of biomedical materials and therapeutics (Enosha Harshani De Silva et al., 2021).
Future Directions
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2/c1-26(2)16-23-14(24-17(25-16)27-7-9-29-10-8-27)11-22-15(28)12-5-3-4-6-13(12)18(19,20)21/h3-6H,7-11H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBHTQDIIMSOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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